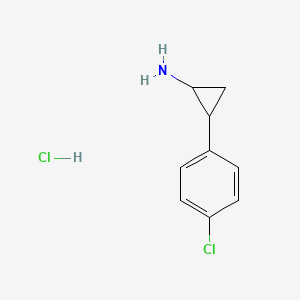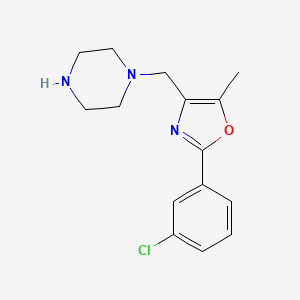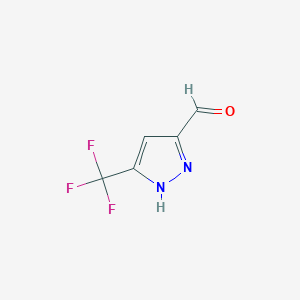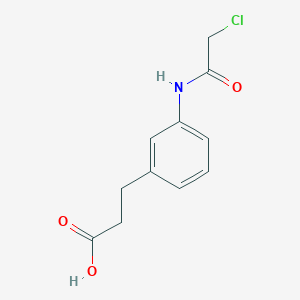
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
“2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It has a molecular weight of 204.09 g/mol. The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)cyclopropan-1-amine” is 1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
- A study by Wipf et al. (2003) demonstrated the use of hydrozirconation of alkynes with zirconocene hydrochloride followed by in situ transmetalation to dimethylzinc to create reactive alkenyl organometallic reagents. This process, involving 1,2-attack on imines, leads to the formation of synthetically useful allylic amine building blocks, which could be relevant to the synthesis of compounds like 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride (Wipf, Kendall, & Stephenson, 2003).
Kinetic and Mechanism Studies
- Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving similar compounds, providing insights into the behavior of this compound in various chemical environments (Castro, Leandro, Quesieh, & Santos, 2001).
Antibacterial Activity
- Research by Mehta (2016) focused on the synthesis and antibacterial activity evaluation of novel heterocyclic compounds with a similar structure. This study could be relevant for understanding the antibacterial properties of this compound (Mehta, 2016).
Anticancer and Antituberculosis Studies
- A study by Mallikarjuna et al. (2014) explored the synthesis, anticancer, and antituberculosis properties of derivatives similar to this compound. This indicates potential applications in pharmaceutical research (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural and Electronic Properties
- Bhat et al. (2018) carried out theoretical and experimental investigations into the structural and electronic properties of similar compounds. This research provides insights into the physical and chemical characteristics of this compound (Bhat, Bhat, Lone, Butcher, & Srivastava, 2018).
Catalytic Applications
- The study by Yueh and Bauld (1997) explored the catalytic mechanisms of similar compounds, which could imply potential catalytic applications for this compound in chemical synthesis (Yueh & Bauld, 1997).
Receptor Agonist Potential
- Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor in a compound structurally similar to this compound, suggesting potential receptor agonist applications in pharmacology (Croston et al., 2002).
Safety and Hazards
While specific safety and hazard information for “2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is not available, it’s generally advised to avoid breathing in the dust, mist, gas, or vapors of such compounds. Contact with skin and eyes should also be avoided, and personal protective equipment should be worn when handling the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPLJNCMHCNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26568-25-2 | |
| Record name | rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)


![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)


![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
